molecular formula C9H10BrN3O B1522775 2-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}propan-2-ol CAS No. 1250170-05-8

2-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}propan-2-ol

Cat. No. B1522775
CAS RN: 1250170-05-8
M. Wt: 256.1 g/mol
InChI Key: SRESEZQBIAQALA-UHFFFAOYSA-N
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Description

The compound “2-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}propan-2-ol” is a derivative of imidazo[4,5-b]pyridine . Imidazo[4,5-b]pyridines are known to play a crucial role in numerous disease conditions and have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .


Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridine derivatives involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to afford the corresponding 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine . The reaction of this compound with a series of halogenated derivatives under conditions of phase transfer catalysis solid–liquid (CTP) allows the isolation of the expected regioisomers compounds .


Molecular Structure Analysis

The molecular structures of the synthesized compounds were elucidated on the basis of different spectral data (1H NMR, 13C NMR), X-Ray diffraction, and theoretical study using the DFT method .


Chemical Reactions Analysis

The alkylation reaction of the synthesized compound gives, each time, two regioisomers, N3 and N4; in the case of ethyl bromoactate, the reaction gives, at the same time, the three N1, N3, and N4 regioisomers .

Scientific Research Applications

Inhibition Performance in Corrosion Prevention

Imidazo[4,5-b] pyridine derivatives, closely related to 2-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}propan-2-ol, show promising results in corrosion inhibition. The compound 6-bromo-2-(4-chlorophenyl)-3-(prop-2-yn-1-yl)-3H-imidazo[4,5-b]pyridine, and its derivatives were studied for their efficiency in preventing mild steel corrosion in acidic environments. The inhibitors demonstrated high performance, with a notable inhibition percentage of up to 90% for certain derivatives. Their mode of action was characterized as mixed-type inhibition, integrating both anodic and cathodic processes. Supporting this, computational approaches using Density Functional Theory (DFT) and molecular dynamic simulation (MD) validated the experimental findings, indicating a robust correlation between theoretical and practical observations (Saady et al., 2021).

Molecular Geometry and Crystal Packing

The crystal structure of a derivative, 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, was thoroughly examined to understand its molecular geometry in the solid state. The study highlighted the importance of intermolecular hydrogen bonding and π-π interactions in the crystal packing of this compound. Detailed analysis of the crystal lattice revealed specific cell parameters and interactions stabilizing the structure, emphasizing the compound's potential in applications requiring precise molecular alignment and interaction (Rodi et al., 2013).

Potential in Enzyme Inhibition

Another set of novel 6-bromo-imidazo[4,5-b]pyridine derivatives were synthesized and characterized for their potential as enzyme inhibitors. The synthesis involved a systematic approach including condensation and alkylation reactions. The compounds' structures were confirmed using NMR spectroscopy and monocrystalline X-ray crystallography. Theoretical calculations using DFT and molecular docking studies highlighted their potential as inhibitors of the S. aureus tyrosyl-tRNA synthetase enzyme, with one compound showing significant binding affinity. This suggests the potential application of these derivatives in therapeutic contexts, specifically targeting enzyme activity (Jabri et al., 2023).

properties

IUPAC Name

2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN3O/c1-9(2,14)8-12-6-3-5(10)4-11-7(6)13-8/h3-4,14H,1-2H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRESEZQBIAQALA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC2=C(N1)C=C(C=N2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}propan-2-ol

CAS RN

1250170-05-8
Record name 2-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}propan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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